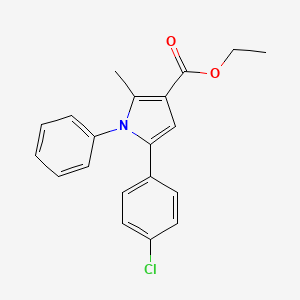

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Vue d'ensemble

Description

NAP-1 is a compound with anesthetic activity. It increases paired-pulse inhibition in the CA1 region of rat hippocampal brain slices when used at a concentration of 100 μM. NAP-1 also induces loss of righting reflex in tadpoles (EC50 = 0.53 μM).

NAP-1 is a compound with anesthetic activity. It increases paired-pulse inhibition in the CA1 region of the hippocampus.

Mécanisme D'action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of biological changes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Analyse Biochimique

Biochemical Properties

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function . Additionally, it has been found to impact the proliferation and apoptosis of certain cell types, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall biochemical activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

Activité Biologique

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19ClN2O2

- Molecular Weight : 364.83 g/mol

- Empirical Formula : C20H19ClN2O2

Synthesis

The synthesis of this compound typically involves the condensation of substituted pyrrole derivatives with appropriate carboxylic acids or their derivatives. The specific synthetic route can vary depending on the desired substituents and functional groups.

Cytotoxicity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent cytotoxicity against:

- Murine L1210 and P388 leukemias

- Human HL-60 promyelocytic leukemia

- HeLa-S(3) uterine carcinoma

The compound demonstrates a mode of action that involves the inhibition of DNA and protein synthesis, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its effects includes:

- Inhibition of DNA and RNA polymerases.

- Interference with key enzymes such as dihydrofolate reductase and thymidylate synthase.

- Potential cross-linking with DNA bases, which may lead to further disruption of cellular functions .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | IC50 (µM) | Target Cancer Cell Lines |

|---|---|---|

| This compound | 100 | HL-60, HeLa-S(3), L1210 |

| Substituted ethyl 2-phenacyl pyrrole derivatives | <50 | Various leukemia lines, including Tmolt(3) |

| Pyrrole benzamide derivatives | <12.5 | Staphylococcus aureus, Escherichia coli |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HL-60 Cells : A study demonstrated that treatment with the compound at concentrations above 100 µM led to significant inhibition of DNA synthesis within 60 minutes, indicating a rapid onset of action .

- Tumor Models : In vivo studies using murine models have shown that administration of this compound can significantly reduce tumor size in xenograft models, suggesting its potential for therapeutic use in oncology .

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Case Study:

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound was found to inhibit the growth of various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Tyrosinase Inhibition

The compound has also been identified as a potential tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders and certain types of skin cancer. A study reported that this compound exhibited an IC50 value of 28.50 µM against tyrosinase, indicating moderate inhibitory activity .

Synthesis Process:

- Starting Materials: The synthesis begins with the reaction of appropriate aldehydes and ketones with pyrrole derivatives.

- Cyclization Reaction: The Knorr pyrrole synthesis method is often employed, where a substituted phenyl group is introduced to the pyrrole ring.

- Characterization Techniques: The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structure and purity.

Research has shown that the biological activity of pyrrole derivatives, including this compound, can be influenced by structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Chlorophenyl Substitution | Enhances antimicrobial activity |

| Methyl Group Positioning | Modulates tyrosinase inhibition |

| Variations in Side Chains | Alters overall biological efficacy |

Propriétés

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-24-20(23)18-13-19(15-9-11-16(21)12-10-15)22(14(18)2)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNBQQWODYCGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.